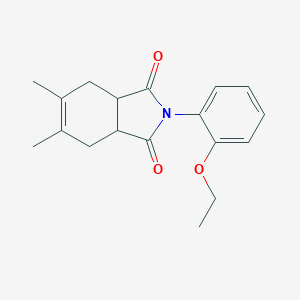

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes an ethoxyphenyl group and a tetrahydroisoindole core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxybenzaldehyde with a suitable amine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other isoindole derivatives and phenyl-substituted heterocycles. Examples include:

- 2-phenyl-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- 2-(2-methoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Biologische Aktivität

The compound 2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H17NO3

- Molecular Weight : 273.30 g/mol

- Melting Point : Not specified in the literature.

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives in cancer therapy. The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : In vitro tests indicated that this compound inhibits cell proliferation with an IC50 value in the low micromolar range (10–30 µM) .

- Mechanism of Action : The compound appears to act by disrupting microtubule dynamics, akin to known tubulin inhibitors like combretastatin A-4. This leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest efficacy against certain bacterial strains:

- Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL.

- Escherichia coli : Showed moderate activity with an MIC of around 50 µg/mL.

Case Study 1: Antiproliferative Effects

In a study conducted on MCF-7 cells, the compound was found to induce apoptosis through the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death. The study also noted alterations in mitochondrial membrane potential, suggesting mitochondrial involvement in the apoptosis mechanism .

Case Study 2: Tubulin Interaction

Another investigation focused on the interaction of this compound with tubulin. Using fluorescence microscopy and Western blot analysis, it was shown that the compound disrupts tubulin polymerization effectively. This disruption was quantified by measuring the fluorescence intensity of polymerized versus unpolymerized tubulin .

Data Summary

| Activity Type | Cell Line/Organism | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer Cells | 10–30 | Tubulin destabilization |

| Antimicrobial | Staphylococcus aureus | 25 | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | 50 | Unknown; further studies needed |

Eigenschaften

IUPAC Name |

2-(2-ethoxyphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-4-22-16-8-6-5-7-15(16)19-17(20)13-9-11(2)12(3)10-14(13)18(19)21/h5-8,13-14H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWYXBOVYBMVQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=O)C3CC(=C(CC3C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.